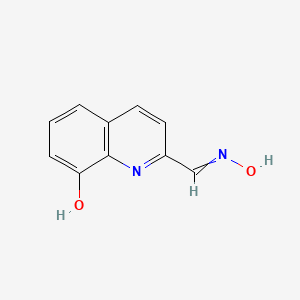
2-(Hydroxyiminomethyl)quinolin-8-ol
Descripción
2-(Hydroxyiminomethyl)quinolin-8-ol is an 8-hydroxyquinoline derivative featuring a hydroxyiminomethyl (-CH=N-OH) substituent at the 2-position. This oxime-functionalized compound combines the metal-chelating properties of the 8-hydroxyquinoline core with the electron-withdrawing and hydrogen-bonding capabilities of the imine and hydroxyl groups. While direct data on this compound are sparse in the provided evidence, comparisons with structurally similar analogs (e.g., 2-amino, 2-iminomethyl, and 2-styryl derivatives) reveal critical trends in fluorescence, biological activity, and coordination chemistry.
Propiedades
IUPAC Name |
2-(hydroxyiminomethyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCYMRHAGWXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Fluorescence Properties
Substituents at the 2-position of 8-hydroxyquinoline significantly alter photophysical behavior:
- Parent 8-hydroxyquinoline (8-HQ): Serves as a benchmark with known fluorescence in the blue-green range.
- 2-Substituted Derivatives: 2-[2-(9-Ethyl-9H-carbazol-2-yl)-vinyl]-quinolin-8-ol: Exhibits a red-shifted emission (vs. 8-HQ) and extended fluorescence lifetime (~100 ns in benzene) due to π-conjugation extension . Inference for 2-(Hydroxyiminomethyl)quinolin-8-ol: The electron-withdrawing -CH=N-OH group likely induces a red shift comparable to carbazolylvinyl derivatives, though exact wavelengths require experimental validation.
Table 1: Fluorescence Properties of 2-Substituted 8-Hydroxyquinoline Derivatives
Antifungal Activity
- 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (Compound 8): Demonstrates antifungal activity surpassing fluconazole, attributed to the hydroxylated phenylimino group’s polarity and hydrogen-bonding capacity .
- Inference for this compound: The oxime group (-CH=N-OH) may enhance antifungal potency through similar mechanisms but with reduced steric bulk compared to aryl-substituted analogs.
Antitumor Activity
- 2-(Pyridin-2-ylamino)-quinolin-8-ol: Disrupts uPAR/integrin interactions, inhibiting ERK signaling and tumor metastasis .
- Metal Complexes (Cu, Ni): Derivatives like 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol form complexes with potent cytotoxicity against cancer cells (e.g., IC₅₀ = 3.2–8.7 μM for HeLa) .
- Zn²⁺).
Table 3: Metal Complexation Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


